molecular formula C13H16N2 B11902083 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole

1-Methyl-2-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11902083
M. Wt: 200.28 g/mol
InChI Key: ORVOELVZVAOVQY-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylindole with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethyl acetate and a catalyst to facilitate the cyclization .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives

Scientific Research Applications

1-Methyl-2-(pyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug discovery and the development of bioactive molecules .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-2-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-12-7-3-2-5-10(12)9-13(15)11-6-4-8-14-11/h2-3,5,7,9,11,14H,4,6,8H2,1H3

InChI Key

ORVOELVZVAOVQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCCN3

Origin of Product

United States

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